4,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile
Description
4,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile (CAS: 948012-24-6) is a nitrile-functionalized benzodioxole derivative characterized by a 1,3-benzodioxole core substituted with methoxy groups at positions 4 and 7 and a cyano group at position 5 . The electron-withdrawing nitrile group enhances reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-12-7-3-6(4-11)8(13-2)10-9(7)14-5-15-10/h3H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZUVPNYVSWLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C#N)OC)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587954 | |
| Record name | 4,7-Dimethoxy-2H-1,3-benzodioxole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948012-24-6 | |
| Record name | 4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Dimethoxy-2H-1,3-benzodioxole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Halogenation Step : Bromination of 4,7-dimethoxy-1,3-benzodioxole using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane at 0–5°C yields the 5-bromo derivative.
-
Cyanation Step : The brominated intermediate undergoes nucleophilic substitution with potassium cyanide (KCN) or copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C for 12–16 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Cyanation Step) | 68–72% |
| Solvent | DMF |
| Temperature | 120°C |
| Catalyst | CuCN (10 mol%) |
This method is favored for its simplicity but requires stringent control over moisture to prevent hydrolysis of the nitrile group.
Formylation Followed by Nitrile Conversion
Another route involves formylation of the benzodioxole core to generate 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde, followed by conversion of the aldehyde to a nitrile.
Stepwise Procedure
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Formylation : A Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) in dichloromethane at −10°C introduces the aldehyde group.
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Oxime Formation : Reaction of the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at reflux yields the oxime intermediate.
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Dehydration : The oxime is treated with acetic anhydride at 100°C to eliminate water, forming the nitrile.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Formylation | POCl₃, DMF, CH₂Cl₂, −10°C | 85% |
| Oxime Formation | NH₂OH·HCl, EtOH/H₂O, reflux | 90% |
| Dehydration | Ac₂O, 100°C, 2 h | 75% |
This pathway offers high regioselectivity but demands multiple purification steps.
Direct Cyanation via Sandmeyer Reaction
For substrates with an amino group at the 5-position, the Sandmeyer reaction provides a direct route to the nitrile.
Synthetic Workflow
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Nitration and Reduction : Nitration of 4,7-dimethoxy-1,3-benzodioxole using HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂/Pd-C) yields the 5-amino derivative.
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Diazotization and Cyanation : The amine is diazotized with NaNO₂/HCl at 0°C, then reacted with CuCN in aqueous HCl to substitute the diazo group with a nitrile.
Key Data :
| Parameter | Value |
|---|---|
| Diazotization Temp | 0–5°C |
| Cyanation Reagent | CuCN, HCl (aq.) |
| Overall Yield | 58–63% |
This method is limited by the handling of toxic cyanide reagents and the instability of diazonium intermediates.
Comparative Analysis of Methods
The table below evaluates the three primary synthetic routes:
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Fewer steps, scalable | Moisture-sensitive conditions | 68–72% |
| Formylation-Nitrile | High regioselectivity | Multi-step purification | 70–75% |
| Sandmeyer Reaction | Direct amino-to-nitrile conversion | Toxic intermediates | 58–63% |
Industrial-Scale Considerations
For large-scale production, the nucleophilic substitution method is most viable due to its fewer steps and compatibility with continuous flow reactors. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions: 4,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: Converting the cyano group to a carboxylic acid.
Reduction: Reducing the cyano group to an amine.
Substitution: Replacing the cyano group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: 4,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid.
Reduction: 4,7-Dimethoxy-1,3-benzodioxole-5-amine.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that derivatives of this compound exhibit anti-inflammatory and anticancer properties.
- Anti-inflammatory Activity : Research indicates that 4,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile can reduce pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cells. This suggests a mechanism involving the inhibition of key inflammatory pathways .
- Anticancer Properties : Various studies have highlighted the compound's ability to inhibit tumor cell proliferation. For instance, derivatives have shown significant cytotoxic effects against human colon cancer cells (COLO 205), with IC50 values indicating effective anti-proliferative activity .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:
- Synthesis of Derivatives : The compound can be modified to create derivatives that may possess enhanced biological activities or different pharmacological profiles. For example, the introduction of different substituents at the 5-position has been explored to optimize anticancer efficacy .
Material Science
The unique chemical properties of this compound make it suitable for applications in material science:
- Corrosion Inhibition : The compound has been studied as a potential corrosion inhibitor due to its ability to form protective layers on metal surfaces .
| Activity Type | Compound Derivative | IC50 (μM) | Reference |
|---|---|---|---|
| Anti-inflammatory | 4,7-Dimethoxy-1,3-benzodioxole | N/A | |
| Anticancer | 5-substituted derivatives | Varies | |
| Corrosion Inhibition | 4,7-Dimethoxy derivatives | N/A |
Case Study 1: Anti-inflammatory Mechanism
A study demonstrated that treatment with this compound significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 macrophage cells. This inhibition was linked to reduced levels of NF-kB translocation and signaling pathway modulation .
Case Study 2: Anticancer Activity
In another investigation focusing on human colon cancer cells (COLO 205), several derivatives were tested for their cytotoxic effects using the MTT assay. Among these compounds, one derivative exhibited an IC50 value of approximately 72.1 μM, indicating strong anti-proliferative effects compared to others tested .
Mechanism of Action
The mechanism by which 4,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
(a) 4,7-Dimethoxy-6-propyl-2H-1,3-Benzodioxole-5-Carbaldehyde
- Structural Differences : Replaces the nitrile group at position 5 with a carbaldehyde (-CHO) and introduces a propyl substituent at position 6 .
- Synthesis : Synthesized via formylation of apiol derivatives, highlighting challenges in regioselective substitution .
(b) 2,9-Dimethyl-4,7-dioxo-1,4,7,10-Tetrahydro-1,10-Phenanthroline-5-Carbonitrile
- Structural Differences : Features a phenanthroline core with two ketone groups (positions 4 and 7) and a methyl-substituted nitrile .
- Physical Properties : High melting point (390.7–392.5°C) due to extended conjugation and hydrogen bonding .
- Spectroscopy : UV-Vis absorption at 350 nm (logε = 3.90) suggests strong π-π* transitions, differing from benzodioxole derivatives .
(c) 4,5-Dimethoxy-1-Benzocyclobutenecarbonitrile
Physicochemical and Spectral Properties
Biological Activity
4,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique benzodioxole structure, characterized by:
- Benzodioxole Core : A fused dioxole ring with a benzene ring.
- Functional Groups : The presence of methoxy groups and a carbonitrile moiety enhances its reactivity and biological activity.
Biological Activity Overview
Research indicates that derivatives of 4,7-dimethoxy-1,3-benzodioxole exhibit various biological activities, including anticancer, antioxidant, and antimicrobial effects. The following sections detail specific findings related to its anticancer properties.
Case Studies
-
Cytotoxicity in Colon Cancer Cells :
- A study evaluated the cytotoxic effects of 10 derivatives of 4,7-dimethoxy-1,3-benzodioxole on the COLO 205 human colon cancer cell line using the MTT assay.
- Among these compounds, apiole (4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole) demonstrated the highest potency with an IC50 value significantly lower than 37.5 μM after 48 and 72 hours of treatment .
-
Structure-Activity Relationship (SAR) :
- The SAR studies indicated that aliphatic substituents at the 5-position enhance anti-proliferative effects compared to polar functional groups. For example:
The mechanisms through which these compounds exert their anticancer effects are still under investigation. However, several hypotheses have been proposed based on existing research:
- Induction of Apoptosis : Compounds like apiole have been shown to induce apoptosis selectively in cancer cells while sparing normal cells .
- Cell Cycle Arrest : Some studies suggest that these compounds may interfere with the cell cycle progression in cancer cells .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally similar to 4,7-dimethoxy-1,3-benzodioxole:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4,7-Dimethoxybenzofuran | Benzofuran core with methoxy groups | Anticancer | Less polar than benzodioxoles |
| 1,3-Benzodioxole | Basic dioxole structure | Antioxidant | Simpler structure without substituents |
| 6-Amino-4-methoxybenzothiazole | Benzothiazole core with amino group | Antimicrobial | Contains sulfur in the ring |
| Apiole (4,7-Dimethoxy-5-(2-propenyl)-1,3-benzodioxole) | Aliphatic substituent at position 5 | Most potent anticancer agent | Specific structural modifications enhance activity |
Q & A
Q. What mechanistic insights explain unexpected byproducts during nitrile group introduction?
- Methodology : Perform isotopic labeling (e.g., ¹⁵N-KCN) to track nitrile origin. Analyze byproducts via GC-MS and propose competing pathways (e.g., nucleophilic attack vs. radical mechanisms). Refer to studies on azulene carbonitrile syntheses for analogies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
